ethyl 1,2-dimethyl-5-{[(2-methylphenoxy)acetyl]oxy}-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure features an indole core, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Chemical Reactions Analysis
ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Scientific Research Applications
ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune response . The compound’s specific effects depend on its ability to modulate these pathways, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H25NO5 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 1,2-dimethyl-5-[2-(2-methylphenoxy)acetyl]oxybenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C26H25NO5/c1-5-30-26(29)24-17(3)27(4)25-19-12-8-7-11-18(19)22(14-20(24)25)32-23(28)15-31-21-13-9-6-10-16(21)2/h6-14H,5,15H2,1-4H3 |
InChI Key |
MJOUHMFKIMXWRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)COC4=CC=CC=C4C)C)C |
Origin of Product |
United States |
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